molecular formula C14H13IN2O2 B153453 tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate CAS No. 864685-26-7

tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate

Cat. No. B153453
M. Wt: 368.17 g/mol
InChI Key: GADLXNFRAAUWAD-UHFFFAOYSA-N
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Description

The compound tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate is a derivative of indole, which is a significant scaffold in medicinal chemistry due to its presence in a variety of biologically active molecules. While the specific compound is not directly synthesized or analyzed in the provided papers, related tert-butyl indole carboxylate compounds have been synthesized and studied, providing insights into the chemical behavior and properties that could be extrapolated to tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate.

Synthesis Analysis

The synthesis of related tert-butyl indole carboxylates involves multi-step reactions, starting from basic building blocks like amino acids or hydrazine derivatives. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate was prepared from L-alanine, and further derivatized to produce various enantiomerically pure compounds . Another example is the synthesis of 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole via Fischer indole synthesis, starting from cycloheptanone and (4-tert-butylphenyl)hydrazine hydrochloride . These methods highlight the versatility of tert-butyl indole carboxylates in synthetic organic chemistry.

Molecular Structure Analysis

The molecular structure of tert-butyl indole carboxylates is often confirmed using spectroscopic methods such as NMR, IR, and MS, as well as X-ray crystallography. For example, the crystal structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was determined by X-ray diffraction and compared with DFT-optimized structures . Similarly, the structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was confirmed by X-ray single crystal diffraction . These analyses provide detailed insights into the three-dimensional arrangement of atoms within the molecules.

Chemical Reactions Analysis

Tert-butyl indole carboxylates can undergo various chemical reactions, including substitution, alkylation, and coupling reactions, to yield a wide range of derivatives. For instance, tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate exhibits a planar indole ring system and can participate in hydrogen bonding interactions within the crystal structure . The reactivity of these compounds is influenced by the substituents on the indole ring, which can be strategically modified to achieve desired chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl indole carboxylates, such as solubility, melting point, and reactivity, are determined by their molecular structure. Gas-liquid chromatography and mass spectral analysis have been used to study the properties of carboxylates as their tert.-butyldimethylsilyl derivatives . Additionally, thermal, X-ray, and DFT analyses provide information on the stability and electronic properties of these compounds, as seen in the study of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate .

Scientific Research Applications

Synthesis of Heterocycles

The compound tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate is a versatile intermediate in the synthesis of various heterocycles, including gamma-carbolines and other heteropolycyclic structures. Through palladium-catalyzed intramolecular annulation processes, it enables the formation of complex molecular architectures. This process highlights its utility in constructing gamma-carboline derivatives, showcasing its importance in organic synthesis and chemical research (Zhang & Larock, 2003).

Catalyst in Oxidation Reactions

It also acts as a catalyst in the selective aerobic oxidation of allylic and benzylic alcohols. In the presence of copper(I) chloride, it facilitates the oxidation of primary and secondary allylic and benzylic alcohols into their corresponding α,β-unsaturated carbonyl compounds. This reaction showcases the compound's role in enhancing chemoselectivity and yield in organic transformations (Shen et al., 2012).

Structural Analysis and Characterization

Structural analysis and characterization of tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate derivatives have provided insights into their molecular configuration, showcasing their role in advanced materials and pharmaceutical research. For instance, the determination of the crystal structure of related compounds has been crucial in understanding their chemical properties and reactivity patterns (Thenmozhi et al., 2009).

Development of Pharmaceutical Intermediates

The compound serves as a precursor in the synthesis of various pharmaceutical intermediates. Its reactivity allows for the construction of complex molecules that are relevant in the development of novel therapeutic agents. For example, the synthesis of spirocyclic indoline lactones and other indoline derivatives from tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate demonstrates its utility in medicinal chemistry (Hodges et al., 2004).

Enabling Synthesis of Non-Steroidal Modulators

Moreover, it is instrumental in the asymmetric synthesis of 6-cyanoindole derivatives, which act as non-steroidal glucocorticoid receptor modulators. This application underscores the importance of tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate in the synthesis of biologically active molecules that could lead to new treatments for various conditions (Sumiyoshi et al., 2011).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P280, and P305+P351+P338 .

properties

IUPAC Name

tert-butyl 5-cyano-3-iodoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN2O2/c1-14(2,3)19-13(18)17-8-11(15)10-6-9(7-16)4-5-12(10)17/h4-6,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADLXNFRAAUWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590136
Record name tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate

CAS RN

864685-26-7
Record name 1,1-Dimethylethyl 5-cyano-3-iodo-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864685-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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